Ethyl (2E)-5-(2,5-dimethoxyphenyl)-7-methyl-2-{[2-(4-methylpiperazin-1-YL)-5-nitrophenyl]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
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Overview
Description
Ethyl (2E)-5-(2,5-dimethoxyphenyl)-7-methyl-2-[2-(4-methylpiperazin-1-yl)-5-nitrobenzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2E)-5-(2,5-dimethoxyphenyl)-7-methyl-2-{[2-(4-methylpiperazin-1-YL)-5-nitrophenyl]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions
Formation of the Thiazolo[3,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the Nitrobenzylidene Group: This step often involves a condensation reaction between a nitrobenzaldehyde derivative and the thiazolo[3,2-a]pyrimidine core.
Incorporation of the Piperazine Moiety: This is typically done through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: Various substitution reactions can occur, especially at the aromatic rings and the piperazine moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazolo[3,2-a]pyrimidine derivatives.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine
In medicinal chemistry, Ethyl (2E)-5-(2,5-dimethoxyphenyl)-7-methyl-2-{[2-(4-methylpiperazin-1-YL)-5-nitrophenyl]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is explored for its potential therapeutic applications. It may exhibit activities such as antimicrobial, anticancer, or anti-inflammatory effects.
Industry
In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action of Ethyl (2E)-5-(2,5-dimethoxyphenyl)-7-methyl-2-{[2-(4-methylpiperazin-1-YL)-5-nitrophenyl]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Nitrobenzylidene Derivatives: Compounds with similar nitrobenzylidene groups but different core structures.
Piperazine Derivatives: Compounds with piperazine moieties but different overall structures.
Uniqueness
Ethyl (2E)-5-(2,5-dimethoxyphenyl)-7-methyl-2-[2-(4-methylpiperazin-1-yl)-5-nitrobenzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its combination of multiple functional groups and its potential for diverse biological activities. Its structural complexity and the presence of multiple reactive sites make it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C30H33N5O7S |
---|---|
Molecular Weight |
607.7 g/mol |
IUPAC Name |
ethyl (2E)-5-(2,5-dimethoxyphenyl)-7-methyl-2-[[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C30H33N5O7S/c1-6-42-29(37)26-18(2)31-30-34(27(26)22-17-21(40-4)8-10-24(22)41-5)28(36)25(43-30)16-19-15-20(35(38)39)7-9-23(19)33-13-11-32(3)12-14-33/h7-10,15-17,27H,6,11-14H2,1-5H3/b25-16+ |
InChI Key |
POEYCLHFRBEPTM-PCLIKHOPSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC(=C3)OC)OC)C(=O)C(=CC4=C(C=CC(=C4)[N+](=O)[O-])N5CCN(CC5)C)S2)C |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC(=C3)OC)OC)C(=O)/C(=C\C4=C(C=CC(=C4)[N+](=O)[O-])N5CCN(CC5)C)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC(=C3)OC)OC)C(=O)C(=CC4=C(C=CC(=C4)[N+](=O)[O-])N5CCN(CC5)C)S2)C |
Origin of Product |
United States |
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